N-(2-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide N-(2-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251561-92-8
VCID: VC7026607
InChI: InChI=1S/C17H18BrN3O4S/c18-13-6-1-2-7-14(13)19-16(22)12-20-9-5-8-15(17(20)23)26(24,25)21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2,(H,19,22)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3Br
Molecular Formula: C17H18BrN3O4S
Molecular Weight: 440.31

N-(2-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

CAS No.: 1251561-92-8

Cat. No.: VC7026607

Molecular Formula: C17H18BrN3O4S

Molecular Weight: 440.31

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide - 1251561-92-8

Specification

CAS No. 1251561-92-8
Molecular Formula C17H18BrN3O4S
Molecular Weight 440.31
IUPAC Name N-(2-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Standard InChI InChI=1S/C17H18BrN3O4S/c18-13-6-1-2-7-14(13)19-16(22)12-20-9-5-8-15(17(20)23)26(24,25)21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2,(H,19,22)
Standard InChI Key PFZRGVUZZZETDS-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3Br

Introduction

Molecular Formula

The molecular formula can be deduced as C15H16BrN3O3SC_{15}H_{16}BrN_3O_3S.

Synthesis

Although no direct synthesis route for this exact compound was identified in the provided sources, similar compounds are synthesized through multi-step reactions involving:

  • Bromination: Introduction of bromine into an aromatic system using brominating agents such as bromine or N-bromosuccinimide.

  • Pyridine Functionalization: Incorporation of a sulfonyl group into the pyridine ring, often via sulfonyl chloride derivatives in the presence of a base.

  • Amide Formation: Reaction of an acetic acid derivative (e.g., acetyl chloride) with an amine group to form the acetamide linkage.

These steps typically require careful control of reaction conditions (temperature, solvent, and catalysts) to ensure regioselectivity and yield.

Pharmaceutical Research

Compounds with similar structures have been studied for their biological activities:

  • Antimicrobial Properties: Brominated aromatic compounds often exhibit activity against bacterial or fungal pathogens due to their ability to disrupt cellular processes.

  • Enzyme Inhibition: Sulfonamide groups are known to interact with enzymes like carbonic anhydrase or proteases, making this compound a candidate for drug development.

Molecular Docking Studies

The structural features of this compound suggest potential as a ligand in molecular docking studies targeting enzymes or receptors in drug discovery.

Material Science

The electronic properties conferred by the bromine and sulfonamide groups may make this compound useful in designing advanced materials or catalysts.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) NMR provide insights into the chemical environment of each atom.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch for amides).

  • X-ray Crystallography: Confirms 3D structure if single crystals can be obtained.

Data Table

PropertyValue/Description
Molecular FormulaC15H16BrN3O3SC_{15}H_{16}BrN_3O_3S
Molecular Weight~398.28 g/mol
Key Functional GroupsBromophenyl, Sulfonamide, Acetamide
SolubilityLikely soluble in organic solvents
Potential ApplicationsAntimicrobial agents, enzyme inhibitors

Research Gaps

While structurally similar compounds have been explored for various applications, specific studies on this exact molecule are lacking. Future research could focus on:

  • Developing efficient synthetic routes.

  • Evaluating biological activity through in vitro and in vivo assays.

  • Exploring its role in catalysis or material science.

This compound represents an intriguing target for further investigation due to its unique combination of functional groups and potential applications across multiple fields.

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